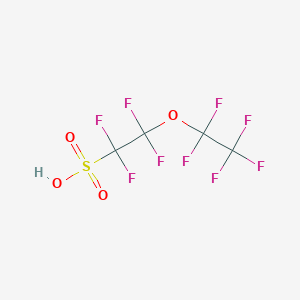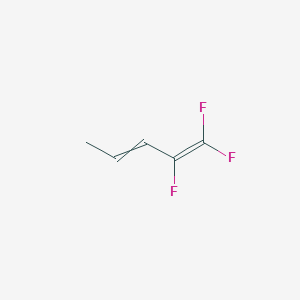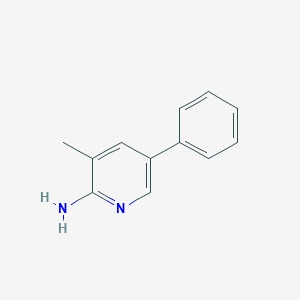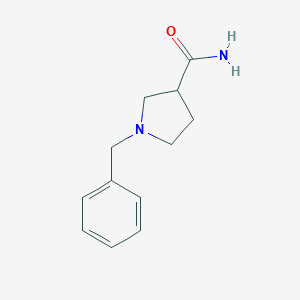
1-Benzylpyrrolidine-3-carboxamide
Vue d'ensemble
Description
1-Benzylpyrrolidine-3-carboxamide, also known as BPC-157, is a peptide that has been studied extensively for its potential applications in the medical field. BPC-157 is a synthetic peptide composed of 15 amino acids and is derived from a natural human protein called gastric juice. It has been used in various laboratory experiments to determine its potential for therapeutic applications. BPC-157 has been found to have a variety of effects on the body, including anti-inflammatory, anti-oxidant, and wound healing properties.
Applications De Recherche Scientifique
Chimie Médicinale: Conception et Synthèse de Médicaments
Le 1-Benzylpyrrolidine-3-carboxamide sert d'échafaudage polyvalent dans la découverte de médicaments en raison de son cycle pyrrolidine. Cette structure est essentielle en chimie médicinale pour créer des composés à haute sélectivité ciblée . La non-planéité et la stéréogénéricité du cycle pyrrolidine permettent une activité biologique diverse, ce qui en fait un composant essentiel dans la conception de nouveaux médicaments ayant des profils biologiques variés.
Biotechnologie: Inhibition Enzymatiques et Interaction Protéique
En biotechnologie, le this compound est étudié pour son potentiel à moduler l'activité enzymatique et les interactions protéiques. Ses caractéristiques structurales peuvent être affinées pour développer des inhibiteurs ou des modulateurs pour des enzymes ou des cibles protéiques spécifiques, ce qui est crucial pour comprendre les voies biologiques et développer des agents thérapeutiques .
Chimie Industrielle: Synthèse de Matériaux
La robustesse du composé le rend adapté à la création de matériaux ayant des propriétés spécifiques. Dans les applications industrielles, il peut être utilisé pour synthétiser de nouveaux polymères ou revêtements ayant les caractéristiques chimiques et physiques souhaitées, contribuant ainsi aux progrès de la science des matériaux .
Science de l'environnement: Traitement de la Pollution
Les recherches sur le this compound comprennent son utilisation dans des applications environnementales, telles que le développement de nouveaux matériaux de filtration ou d'agents chimiques qui peuvent aider à traiter les polluants ou dans les processus de gestion des déchets .
Chimie analytique: Chromatographie et spectroscopie
En chimie analytique, les dérivés du this compound peuvent être utilisés comme étalons ou réactifs dans les méthodes chromatographiques ou l'analyse spectroscopique, aidant ainsi à la détection et à la quantification de diverses substances .
Pharmacologie: Développement d'agents thérapeutiques
Le squelette du composé est étudié pour ses applications pharmacologiques, en particulier dans le développement d'agents thérapeutiques qui peuvent interagir avec des récepteurs ou des voies biologiques spécifiques pour traiter les maladies .
Safety and Hazards
1-Benzylpyrrolidine-3-carboxamide is classified as acutely toxic if swallowed (Category 3, H301) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to avoid dust formation, breathing vapours, mist or gas, and to ensure adequate ventilation when handling this compound .
Orientations Futures
Mécanisme D'action
Target of Action
It is known that pyrrolidine alkaloids, a group to which this compound belongs, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Mode of Action
The mode of action of pyrrolidine alkaloids is generally associated with their ability to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Given the wide range of biological activities exhibited by pyrrolidine alkaloids, it is likely that multiple pathways are affected .
Result of Action
Pyrrolidine alkaloids have been shown to exert a variety of effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Propriétés
IUPAC Name |
1-benzylpyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-12(15)11-6-7-14(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAGHMKIPMKKBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590304 | |
| Record name | 1-Benzylpyrrolidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115687-29-1 | |
| Record name | 1-Benzylpyrrolidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
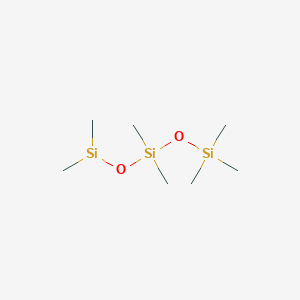


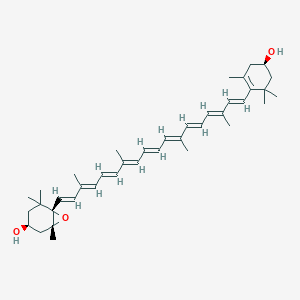
![3-Methyl-4H-pyrano[3,4-d]isoxazole-4,6(7H)-dione](/img/structure/B39727.png)

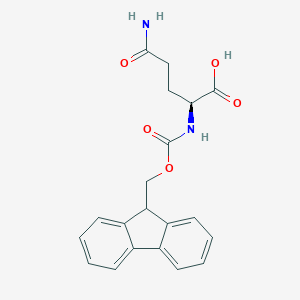


![5,11,17,23-Tetrakis[(dimethylamino)methyl]pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol](/img/structure/B39734.png)
